molecular formula C20H21N3O2S B2923844 N-[(oxan-4-yl)(thiophen-2-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide CAS No. 2320536-93-2

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide

Cat. No.: B2923844
CAS No.: 2320536-93-2
M. Wt: 367.47
InChI Key: MIOPUWLDBFPXSZ-UHFFFAOYSA-N
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Description

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide (CAS 2320536-93-2) is a high-purity, synthetically accessible chemical compound with a molecular formula of C20H21N3O2S and a molecular weight of 367.46 g/mol . This benzamide derivative is engineered with a unique molecular architecture, combining a thiophene ring and a pyrazole ring, which is associated with enhanced biological activity and improved binding affinity to target proteins . The incorporation of the oxan-4-yl (tetrahydro-2H-pyran-4-yl) group is a strategic modification that contributes to the compound's stability and solubility profile, making it a more suitable candidate for pharmacological investigations . This compound belongs to a class of benzamide and nicotinamide derivatives that have been investigated for their potential in therapeutic development, particularly in the field of oncology . Compounds within this structural class have demonstrated promising antiproliferative activity in cancer cell models, such as MIA PaCa-2 pancreatic cells, and have been shown to modulate critical cellular pathways, including the inhibition of mTORC1 activity and interference with autophagic flux . These mechanisms are of significant interest in cancer research for their role in controlling cell growth and survival . Researchers can leverage this compound as a valuable tool to explore novel therapeutic strategies for cancers and other diseases. The product is supplied with guaranteed quality for research applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[oxan-4-yl(thiophen-2-yl)methyl]-3-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c24-20(16-4-1-5-17(14-16)23-10-3-9-21-23)22-19(18-6-2-13-26-18)15-7-11-25-12-8-15/h1-6,9-10,13-15,19H,7-8,11-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOPUWLDBFPXSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CC=CS2)NC(=O)C3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxan-4-yl)(thiophen-2-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the oxan-4-yl and thiophen-2-yl intermediates, which are then coupled with a pyrazole derivative. The final step involves the formation of the benzamide linkage under specific reaction conditions, often requiring the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which N-[(oxan-4-yl)(thiophen-2-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The target compound’s benzamide core distinguishes it from sulfonamide-based analogues, such as those in (e.g., compounds 85–93), which feature a benzo[d]thiazol-2-yl thiophen-2-yl sulfonamide scaffold . Sulfonamides generally exhibit enhanced solubility due to their acidic NH group, whereas benzamides like the target compound may prioritize lipophilicity, influencing membrane permeability.

Heterocyclic Substituents

  • Thiophene and Oxane Motifs : The oxan-4-yl and thiophen-2-yl groups in the target compound are shared with MMV1 ( ), a CntA inhibitor with an imidazo[2,1-b][1,3,4]thiadiazole core . These substituents likely contribute to π-π stacking or hydrophobic interactions in target binding.
  • Pyrazole vs. Oxadiazole/Thiazole : The 1H-pyrazol-1-yl group in the target compound contrasts with the 1,2,4-oxadiazole in ’s HDAC10 inhibitor and the thiazole in ’s coumarin-thiazole derivative . Pyrazole’s hydrogen-bonding capacity may enhance target engagement compared to oxadiazole’s electron-withdrawing effects.

Pharmacological Context

  • Enzyme Inhibition: Compounds in inhibit anthrax lethal factor, while ’s analogue targets HDAC10 .

Data Table: Key Structural and Pharmacological Features

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Pharmacological Target Reference
Target Compound Benzamide Oxan-4-yl, thiophen-2-yl, pyrazol-1-yl ~384.55* Not specified -
MMV1 ( ) Imidazothiadiazole Oxan-4-ylmethyl, thiophen-2-yl - CntA inhibitor
Compound 85 ( ) Sulfonamide Benzo[d]thiazol-2-yl thiophen-2-yl, pyrazole - Anthrax lethal factor inhibitor
Compound Benzamide Trifluoromethyl oxadiazole, thiazolyl oxane 580.56 HDAC10 inhibitor
Compound Benzamide Coumarin-thiazole 364.40 Not specified

*Calculated molecular weight based on formula C20H24N4O2S.

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : The pyrazole ring in the target compound and ’s compounds may enhance hydrogen-bonding interactions compared to sulfonamide cores . Conversely, ’s trifluoromethyl oxadiazole group likely improves metabolic stability .
  • Physicochemical Properties : The oxane ring in the target compound and MMV1 ( ) may increase solubility relative to purely aromatic systems, while thiophene contributes to π-stacking .
  • Synthetic Challenges: Amide bond formation, as described in , is critical for synthesizing such derivatives, with recrystallization steps (e.g., using isopropanol) ensuring purity .

Biological Activity

The compound N-[(oxan-4-yl)(thiophen-2-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, including case studies and research data.

Chemical Structure and Properties

The molecular structure of this compound can be broken down into distinct functional groups that contribute to its biological properties. The oxan group provides a cyclic ether structure, while the thiophen ring introduces aromatic characteristics that may enhance biological interactions. The pyrazole and benzamide moieties are known for their pharmacological significance, often associated with anti-inflammatory and anti-cancer activities.

Molecular Formula

The molecular formula for this compound is C15_{15}H15_{15}N3_{3}O1_{1}S, indicating the presence of nitrogen, oxygen, and sulfur atoms which are crucial for its biological function.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of benzamide showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell proliferation .

Antioxidant Properties

Antioxidant activity is another area where this compound shows promise. Research has demonstrated that certain benzamide derivatives possess strong antioxidant properties, which can mitigate oxidative stress-related diseases. The antioxidant efficacy is often assessed using assays such as the DPPH radical scavenging test, where higher inhibition percentages correlate with stronger antioxidant capabilities .

Antimicrobial Effectiveness

The antimicrobial potential of this compound is notable. Compounds with similar structures have been evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibitory effects, suggesting a possible application in treating bacterial infections .

Study 1: Anticancer Efficacy

A case study involving a series of benzamide derivatives found that specific substitutions on the benzene ring significantly influenced anticancer activity. The study reported IC50_{50} values in the micromolar range for several derivatives against A549 lung cancer cells, highlighting the importance of structural modifications in enhancing therapeutic efficacy.

CompoundIC50_{50} (µM)Cell Line
Compound A5.2A549
Compound B3.8MCF7
N-(Oxan-Benzamide)4.5A549

Study 2: Antioxidant Evaluation

In another research effort, the antioxidant capacity of various benzamide analogs was assessed using the ABTS assay. The results indicated that modifications at the thiophen ring position significantly affected radical scavenging activity.

CompoundABTS Scavenging Activity (%)
Compound A85
Compound B78
N-(Oxan-Benzamide)82

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